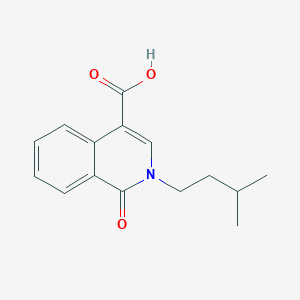
2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar 1,2-dihydroisoquinoline derivatives has been achieved through diverse synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization and functionalization steps. For instance, the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives utilizes a route involving phthalic anhydride aminolysis, esterification, and a final heterocyclization step (Blanco et al., 2006). Another approach for the synthesis of tetrahydroisoquinoline derivatives employs diastereoselective alkylation of phenylalanine-derived precursors (Huber & Seebach, 1987).
Molecular Structure Analysis
The molecular structure of 1,2-dihydroisoquinoline derivatives is characterized by spectroscopic techniques such as NMR and single crystal X-ray crystallography. For example, novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were characterized using 1H NMR, 13C NMR, and X-ray crystallography to elucidate their structures (Hayani et al., 2020).
Chemical Reactions and Properties
The chemical behavior of 1,2-dihydroisoquinoline derivatives can be diverse, depending on their functional groups. The reactivity often involves electrophilic and nucleophilic substitutions, as well as interactions with various reagents to yield a plethora of derivatives with potential biological activities. Notably, the presence of a carboxylic acid group allows for further derivatization and interaction with biological targets.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure and substituents. For example, the synthesis and characterization of tetrahydroquinoline derivatives reveal insights into their crystal packing and intermolecular interactions, which are crucial for understanding their solubility and stability (Rudenko et al., 2012).
Scientific Research Applications
Synthesis and Chemical Properties
- Improved methods for synthesizing derivatives of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid are described, involving aminolysis, esterification, and heterocyclization processes (Blanco et al., 2006).
- Investigations into the autooxidation and rearrangement reactions of isoquinolinone derivatives provide insights into their chemical behaviors and potential synthetic utility (Blanco et al., 2009).
Pharmaceutical Research
- Research on substituted 4-oxoquinoline-3-carboxylic acids has explored their antibacterial activities against various bacterial strains, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Organic Chemistry and Catalysis
- Studies have been conducted on the reaction of homophthalic acid and related compounds, exploring various synthetic pathways and the formation of different isoquinoline derivatives (Deady & Rodemann, 2001).
- Synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, highlights the relevance of isoquinoline derivatives in medicinal chemistry (Li et al., 2013).
Enzyme Inhibition and Antiviral Research
- The design of isoquinolone derivatives as hepatitis C NS5B polymerase inhibitors, utilizing the pharmacophore of 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid, demonstrates potential applications in antiviral therapy (Deore et al., 2012).
Anticancer Research
- Synthesis of certain quinoline-3-carboxylic acid derivatives and testing their anticancer effects against the MCF-7 breast cancer cell line has broadened the understanding of the therapeutic potential of these compounds (Gaber et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-16-9-13(15(18)19)11-5-3-4-6-12(11)14(16)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZMUCMSERVQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



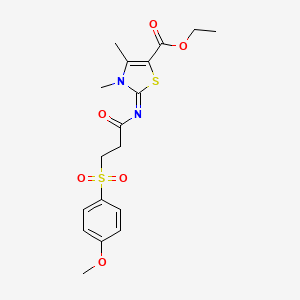
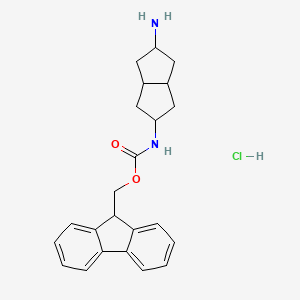
![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)
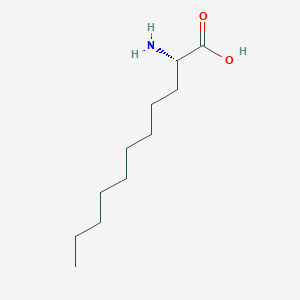

![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)
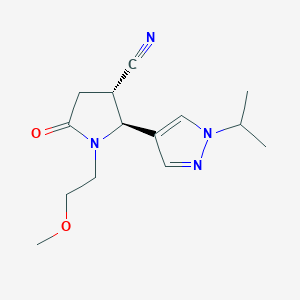
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)
![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)